3,6-Dibromo-9H-xanthen-9-one

Catalog No.
S15738595
CAS No.
M.F
C13H6Br2O2
M. Wt
353.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-9H-xanthen-9-one

Product Name

3,6-Dibromo-9H-xanthen-9-one

IUPAC Name

3,6-dibromoxanthen-9-one

Molecular Formula

C13H6Br2O2

Molecular Weight

353.99 g/mol

InChI

InChI=1S/C13H6Br2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H

InChI Key

JMQZZAHQXNDYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(C2=O)C=CC(=C3)Br

3,6-Dibromo-9H-xanthen-9-one is an organic compound belonging to the xanthone family, characterized by the presence of two bromine atoms at the 3 and 6 positions of the xanthenone structure. Its molecular formula is C13H8Br2OC_{13}H_{8}Br_{2}O and it has a molecular weight of approximately 338.00 g/mol. The compound features a xanthone backbone, which is a bicyclic structure consisting of a fused benzopyran and a ketone group, contributing to its unique chemical properties and biological activities.

3,6-Dibromo-9H-xanthen-9-one can undergo various chemical transformations typical of xanthone derivatives. Key reactions include:

  • Bromination: The compound can be synthesized through electrophilic bromination of xanthone, where bromine atoms are introduced at the 3 and 6 positions.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.
  • Reduction Reactions: The ketone group in the structure can be reduced to form corresponding alcohols or other functional groups.

These reactions allow for the modification of the xanthone structure to create derivatives with varying properties and activities.

Research indicates that 3,6-dibromo-9H-xanthen-9-one exhibits significant biological activity. Some notable aspects include:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Antioxidant Activity: It has been reported to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
  • Cytotoxic Effects: Preliminary studies suggest that it may induce cytotoxicity in certain cancer cell lines, indicating potential for further development in cancer therapeutics.

The synthesis of 3,6-dibromo-9H-xanthen-9-one typically involves:

  • Bromination of Xanthone: This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.
  • Reaction Conditions: The reaction is generally performed under controlled temperatures to ensure selective bromination at the desired positions without over-bromination.

For example, Wohl-Ziegler bromination methods have been successfully employed to yield dibrominated derivatives from simpler xanthones .

3,6-Dibromo-9H-xanthen-9-one has several applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in developing new antimicrobial and anticancer agents.
  • Dyes and Pigments: Xanthones are known for their vibrant colors; thus, this compound may find applications in dye manufacturing.
  • Fluorescent Probes: Its structural properties make it suitable for use as a fluorescent probe in biochemical assays.

Interaction studies involving 3,6-dibromo-9H-xanthen-9-one focus on its binding interactions with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

  • Protein Binding Studies: Evaluating how well the compound binds to specific proteins can provide insights into its bioavailability and efficacy.
  • Cellular

Several compounds share structural similarities with 3,6-dibromo-9H-xanthen-9-one. Here are some notable examples:

Compound NameMolecular FormulaSimilarityUnique Features
2-Bromo-9H-xanthen-9-oneC13H7BrOC_{13}H_{7}BrOHighContains only one bromine atom
3,6-Dihydroxy-9H-xanthen-9-oneC13H8O4C_{13}H_{8}O_{4}ModerateHydroxy groups instead of bromines
3-Bromo-7-hydroxyxanthoneC13H8BrO3C_{13}H_{8}BrO_{3}ModerateHydroxy substitution at different positions
1-(Dibromomethyl)-3,4-dimethoxyxanthen-9-oneC15H14Br2O4C_{15}H_{14}Br_{2}O_{4}ModerateContains additional methoxy groups

Uniqueness

The unique feature of 3,6-dibromo-9H-xanthen-9-one lies in its specific dibromination pattern at the 3 and 6 positions while retaining a ketone functionality. This distinct arrangement influences its reactivity and biological properties compared to other xanthones that may have different substituents or fewer bromine atoms.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

353.87141 g/mol

Monoisotopic Mass

351.87345 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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